molecular formula C20H18O6 B12412262 Saccharothrixin F

Saccharothrixin F

Cat. No.: B12412262
M. Wt: 354.4 g/mol
InChI Key: UPTNLDWIFSYHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saccharothrixin F is a highly oxygenated aromatic polyketide derived from the rare marine actinomycete Saccharothrix species. This compound exhibits significant antibacterial and anti-inflammatory properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Saccharothrixin F is typically synthesized through genome-guided discovery and biosynthetic gene cluster analysis. The process involves the identification of a type II polyketide synthase biosynthetic gene cluster, which encodes several distinct subclasses of oxidoreductases. These enzymes facilitate the production of novel polycyclic aromatic polyketides with unusual redox modifications .

Industrial Production Methods

Industrial production of this compound involves the cultivation of Saccharothrix species under controlled conditions. The “one strain-many compounds” strategy and comparative metabolite analysis are employed to optimize the yield of this compound and its derivatives .

Chemical Reactions Analysis

Types of Reactions

Saccharothrixin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups in its structure, such as ketones, aldehydes, and acids .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced antibacterial and anti-inflammatory activities. These derivatives are often characterized by their unique structural modifications and increased biological activity .

Mechanism of Action

Saccharothrixin F exerts its effects through multiple mechanisms. Its antibacterial activity is primarily due to its ability to inhibit the growth of Helicobacter pylori by disrupting the bacterial cell wall synthesis. The anti-inflammatory activity is attributed to its inhibition of nitric oxide production, which plays a crucial role in the inflammatory response .

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

7,11-dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,8,12(17),13,15-pentaene-3,18-dione

InChI

InChI=1S/C20H18O6/c1-10-8-12(21)15-18(24,9-10)6-7-19-17(23)14-11(4-3-5-13(14)25-2)16(22)20(15,19)26-19/h3-8,15,17,23-24H,9H2,1-2H3

InChI Key

UPTNLDWIFSYHRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2C(C1)(C=CC34C2(O3)C(=O)C5=C(C4O)C(=CC=C5)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.